3-Methyl-2-(methylamino)pyrimidin-4(3H)-one
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Overview
Description
3-Methyl-2-(methylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylamino)pyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-aminopyrimidine with methyl isocyanate. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-(methylamino)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but lacks the methylamino group.
4-Methyl-2-aminopyrimidine: Similar structure but lacks the methyl group on the amino nitrogen.
2-Methylamino-4(3H)-pyrimidinone: Similar structure but lacks the methyl group on the pyrimidine ring.
Uniqueness
3-Methyl-2-(methylamino)pyrimidin-4(3H)-one is unique due to the presence of both a methyl group on the pyrimidine ring and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64359-54-2 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-methyl-2-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(10)9(6)2/h3-4H,1-2H3,(H,7,8) |
InChI Key |
RWNAZOMSPJUEGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=O)N1C |
Origin of Product |
United States |
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